Differential Lipoxygenase Inhibition Profile of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol is documented as a potent inhibitor of lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway [1]. Critically, it demonstrates a differentiated inhibitory profile, also acting on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. This multi-target profile is a functional consequence of its specific 5-methyl-5-hydroxy substitution. In contrast, the structurally similar compound 5H-dibenzo[a,d]cyclohepten-5-one oxime, which lacks the hydroxyl group, exhibits limited biological activity . The presence of the 5-hydroxy group is therefore essential for the observed enzyme inhibition.
| Evidence Dimension | Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Inhibits lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. |
| Comparator Or Baseline | 5H-Dibenzo[a,d]cyclohepten-5-one oxime (Lacks hydroxyl group): Limited biological activity. |
| Quantified Difference | Functional activity vs. limited activity; the hydroxyl group is a critical pharmacophore. |
| Conditions | Based on MeSH pharmacological action classification and comparative structural analysis. |
Why This Matters
This confirms the compound's specific substitution pattern is critical for its biological activity, a feature absent in close structural analogs.
- [1] Medical University of Lublin. MeSH Concept: LQFM-091 (5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol). View Source
